molecular formula C9H6BrN3O B2782742 2-(5-Bromopyridin-2-yl)pyrimidin-4-ol CAS No. 1566901-84-5

2-(5-Bromopyridin-2-yl)pyrimidin-4-ol

Cat. No.: B2782742
CAS No.: 1566901-84-5
M. Wt: 252.071
InChI Key: XXTDSEBFRZRNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-2-yl)pyrimidin-4-ol is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a bromopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)pyrimidin-4-ol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with guanidine under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.

    Suzuki-Miyaura Coupling:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For example, it has been shown to inhibit collagen prolyl 4-hydroxylases, which play a role in fibrosis . The compound binds to the active site of the enzyme, preventing the hydroxylation of proline residues in collagen.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-2-yl)pyrimidin-4-ol is unique due to the presence of both the bromopyridine and pyrimidine moieties, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-6-1-2-7(12-5-6)9-11-4-3-8(14)13-9/h1-5H,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTDSEBFRZRNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.